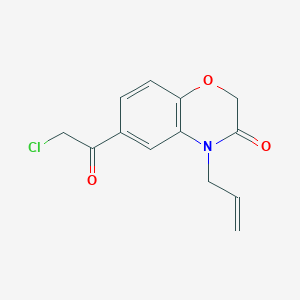
6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, commonly referred to as “chloroacetyl-propargyl-benzoxazinone” (CBPB), is a synthetic compound that has been used in a variety of scientific research applications. CBPB has been shown to possess a variety of biochemical and physiological effects, making it a useful tool for laboratory experiments. Additionally, it will explore potential future directions for research involving CBPB.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1,2-Oxazines, 1,2-Benzoxazines, and Related Compounds The compound 6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is related to the class of 1,2-benzoxazines. These compounds, including 1,2-oxazines, can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of specific tautomers heated with urea in boiling alcohols. This category of compounds is pivotal for synthesizing oxazines and employing them as chiral synthons, with various reactions showcasing their significance in organic chemistry and potential electrophilic properties (Sainsbury, 1991).
Biological and Medicinal Applications
Benzoxazinoids in Plant Defence and Potential Antimicrobial Applications Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites in plants like maize and wheat. They are crucial for plant defense against threats and display allelopathic properties. Intriguingly, while monomeric natural benzoxazinoids show limited antimicrobial potency, the 1,4-benzoxazin-3-one backbone is promising for designing new antimicrobial agents. Some synthetic derivatives exhibit substantial activity against pathogens like C. albicans, S. aureus, and E. coli, emphasizing the potential of 1,4-benzoxazin-3-one as a scaffold for future antimicrobial drug development (de Bruijn, Gruppen, & Vincken, 2018).
Lignin Acidolysis and Organic Synthesis The study of lignin model compounds, such as dimeric non-phenolic β-O-4-type lignin compounds, under acidolysis conditions, reveals distinct reaction mechanisms based on the structure of the model compounds. For instance, an enol ether compound, structurally akin to this compound, was detected during the acidolysis of a specific lignin model compound, indicating the compound's relevance in understanding lignin breakdown and potential applications in organic synthesis (Yokoyama, 2015).
Propiedades
IUPAC Name |
6-(2-chloroacetyl)-4-prop-2-enyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-5-15-10-6-9(11(16)7-14)3-4-12(10)18-8-13(15)17/h2-4,6H,1,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXCANRCZZVBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)COC2=C1C=C(C=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

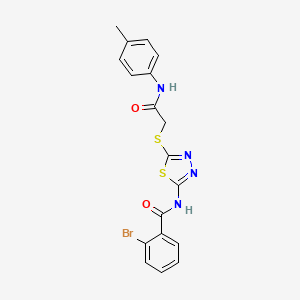

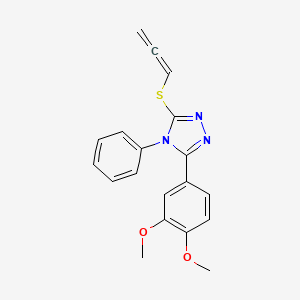
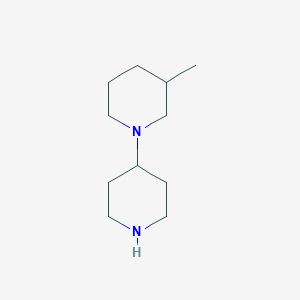

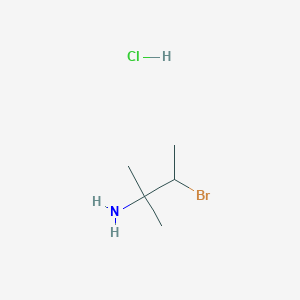
![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2507239.png)

![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)
![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)
![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)
![N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507251.png)
